molecular formula C13H12N2O2 B15219091 Methyl 4'-methyl-[2,2'-bipyridine]-4-carboxylate

Methyl 4'-methyl-[2,2'-bipyridine]-4-carboxylate

Cat. No.: B15219091
M. Wt: 228.25 g/mol
InChI Key: NCPOJHYXWDWQNL-UHFFFAOYSA-N
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Description

Methyl 4'-methyl-[2,2'-bipyridine]-4-carboxylate (CAS 58792-53-3) is a bipyridine derivative with a methyl ester group at the 4-position and a methyl substituent at the 4'-position of the bipyridine scaffold. Its molecular formula is C₁₃H₁₂N₂O₂, and its molecular weight is 228.25 g/mol (calculated from structural analogs in and ). The compound serves as a versatile intermediate in coordination chemistry and organic synthesis, particularly in the preparation of ligands for metal complexes . Its ester functional group distinguishes it from carboxylic acid derivatives, influencing solubility, stability, and reactivity in chemical reactions.

Properties

IUPAC Name

methyl 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-3-5-14-11(7-9)12-8-10(4-6-15-12)13(16)17-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPOJHYXWDWQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4’-methyl-[2,2’-bipyridine]-4-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a boronic acid derivative of pyridine is reacted with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of bipyridine derivatives, including methyl 4’-methyl-[2,2’-bipyridine]-4-carboxylate, often employs continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-methyl-[2,2’-bipyridine]-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted bipyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4’-methyl-[2,2’-bipyridine]-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4’-methyl-[2,2’-bipyridine]-4-carboxylate exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine core act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization .

Comparison with Similar Compounds

The structural and functional diversity of bipyridine derivatives leads to significant variations in their chemical behavior and applications. Below is a detailed comparison of methyl 4'-methyl-[2,2'-bipyridine]-4-carboxylate with key analogs:

Structural and Functional Differences

Table 1: Structural Comparison of Bipyridine Derivatives
Compound Name Substituents Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number
This compound 4'-methyl, 4-carboxylate (ester) COOCH₃ C₁₃H₁₂N₂O₂ 228.25 58792-53-3
4'-Methyl-[2,2'-bipyridine]-4-carboxylic acid 4'-methyl, 4-carboxylic acid COOH C₁₂H₁₀N₂O₂ 214.22 103946-54-9
Ethyl [2,2'-bipyridine]-4-carboxylate 4-carboxylate (ester) COOCH₂CH₃ C₁₃H₁₂N₂O₂ 228.25 98820-73-6
4,4'-Dimethyl-2,2'-bipyridine (dmbpy) 4,4'-dimethyl CH₃ C₁₂H₁₂N₂ 184.24 1134-35-6
4-Carboxy-2,2'-bipyridine (cbpy) 4-carboxylic acid COOH C₁₁H₈N₂O₂ 200.19 -

Electronic and Steric Effects

  • Ester vs. Carboxylic Acid: The methyl ester group in the target compound reduces polarity compared to the carboxylic acid analog (CAS 103946-54-9), enhancing solubility in organic solvents. However, it diminishes the ability to act as a hydrogen-bond donor, limiting its utility in aqueous-phase coordination chemistry .
  • Methyl Substituent : The 4'-methyl group introduces electron-donating effects, stabilizing metal-ligand charge-transfer transitions in coordination complexes. This contrasts with unsubstituted bipyridines, which exhibit lower electron density .

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